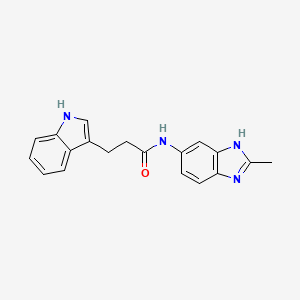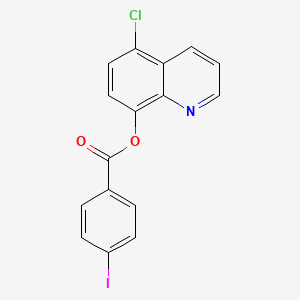![molecular formula C19H19ClN6OS B12177490 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]- CAS No. 1092333-79-3](/img/structure/B12177490.png)
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]- is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-4-methoxyaniline with 1-methyl-2-(2-thienyl)ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for their role as enzyme inhibitors, particularly in the inhibition of kinases.
Medicine: Explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives involves the inhibition of specific enzymes or receptors. For example, these compounds can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Known for their kinase inhibitory properties.
1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: A purine nucleoside analog with anticancer activity.
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]- stands out due to its unique substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
1092333-79-3 |
|---|---|
Molekularformel |
C19H19ClN6OS |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-(2-thiophen-2-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H19ClN6OS/c1-26-18-14(11-22-26)17(23-12-5-6-16(27-2)15(20)10-12)24-19(25-18)21-8-7-13-4-3-9-28-13/h3-6,9-11H,7-8H2,1-2H3,(H2,21,23,24,25) |
InChI-Schlüssel |
LBDZEXUJGUXHHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B12177407.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12177421.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B12177435.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide](/img/structure/B12177438.png)
![benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B12177446.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B12177454.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12177466.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12177475.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12177479.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12177481.png)
![1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12177484.png)
![2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12177492.png)

